(3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone
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Overview
Description
(3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is an organic compound with a complex structure that includes multiple methoxy and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone can be achieved through the deprotection of a precursor compound, such as 3-[(tert-butyldimethylsilyl)oxy]-3’,4,4’,5’-tetramethoxybenzophenone. This reaction is typically carried out in tetrahydrofuran with 1 M tetrabutylammonium fluoride under an argon atmosphere for 15 minutes, yielding the desired product with an 83% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The methoxy groups can be reduced to form hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the methoxy groups would yield hydroxyl derivatives.
Scientific Research Applications
(3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential therapeutic effects or its use as a drug precursor.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: This compound is similar in structure but has one less methoxy group.
3’-Hydroxy-3,4,5’-trimethoxybibenzyl: Another structurally related compound with similar functional groups
Uniqueness
The uniqueness of (3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone lies in its specific arrangement of methoxy and hydroxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H20O7 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)-(2,3,4,5-tetramethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O7/c1-21-13-7-6-10(8-12(13)19)15(20)11-9-14(22-2)17(24-4)18(25-5)16(11)23-3/h6-9,19H,1-5H3 |
InChI Key |
MKHNJSNSCKYEJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2OC)OC)OC)OC)O |
Origin of Product |
United States |
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